Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
Description
Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate is a chemical compound with the molecular formula C9H12N3Na2O8P It is a derivative of cytidine monophosphate, a nucleotide that plays a crucial role in various biological processes
Properties
IUPAC Name |
disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O7P.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFRULGDDRUYQN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3Na2O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate typically involves the phosphorylation of cytidine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the introduction of a phosphate group. The final step involves the deprotection of the hydroxyl groups to yield the desired compound. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to ensure the final product meets the required specifications for pharmaceutical or biochemical applications .
Chemical Reactions Analysis
Types of Reactions
Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring or the ribose moiety.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring or the phosphate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives, modified nucleosides, and nucleotide analogs. These products are often used in further biochemical studies or as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate is a complex organic compound that integrates phosphate chemistry and pyrimidine derivatives. It features a disodium phosphate backbone, recognized for its buffering properties and biological significance. The pyrimidine ring, specifically substituted at the 5-position with an amino group, indicates potential interactions within biological systems, especially in nucleic acid metabolism and enzyme regulation.
Potential Applications
This compound has potential applications in various fields:
- Biochemistry As a substrate or inhibitor in enzyme assays
- Drug Development In the synthesis of nucleotide-based drugs
- Molecular Biology As a component in synthetic oligonucleotides
Chemical Reactivity
The chemical reactivity of this compound can be attributed to its phosphate moiety and pyrimidine structure. Key reactions include:
- Hydrolysis The phosphate ester bond can undergo hydrolysis, releasing phosphate ions
- Phosphorylation Acts as a phosphorylating agent in enzymatic reactions
- Complexation Interacts with metal ions due to the phosphate group
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with other biological molecules:
- Protein Binding Affinity and specificity for binding to proteins
- Enzyme Inhibition Ability to inhibit or modulate enzyme activity
- Nucleic Acid Interactions Interactions with DNA and RNA
Cyclin-dependent Kinase 2 (CDK2) Inhibitors
Mechanism of Action
The mechanism of action of disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate involves its incorporation into nucleic acids. It can act as a substrate for enzymes involved in nucleotide metabolism, influencing various biochemical pathways. The compound’s molecular targets include DNA and RNA polymerases, which are essential for nucleic acid synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
Cytidine Monophosphate: A closely related compound with similar biochemical properties.
Uridine Monophosphate: Another nucleotide with a similar structure but different base.
Thymidine Monophosphate: A nucleotide involved in DNA synthesis with a thymine base instead of cytosine.
Uniqueness
Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate is unique due to its specific phosphorylation pattern and the presence of the disodium salt, which enhances its solubility and stability. This makes it particularly useful in various biochemical and pharmaceutical applications .
Biological Activity
Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate is a complex organic compound that combines features of phosphate chemistry with pyrimidine derivatives. This compound's biological activity is influenced by its structural components, which include a disodium phosphate backbone and a pyrimidine ring substituted at the 5-position with an amino group.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Weight: 483.156
- LogP: -1.6308 (indicating high solubility in water)
- PSA (Polar Surface Area): 299.85
The compound can be identified by its unique chemical structure, which supports its potential interactions in biological systems, particularly in nucleic acid metabolism and enzyme regulation.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
-
Nucleotide Metabolism:
- The presence of the pyrimidine ring suggests a role in nucleotide metabolism, potentially acting as a substrate or inhibitor for enzymes involved in nucleic acid synthesis.
-
Enzyme Regulation:
- The phosphate moiety may influence enzyme activity through phosphorylation or dephosphorylation processes, impacting cellular signaling pathways.
- Antimicrobial Activity:
Interaction Studies
Understanding how this compound interacts with other biological molecules is crucial for elucidating its mechanisms of action. Interaction studies have shown that:
- The compound may exhibit synergistic effects when combined with other nucleotides or nucleotide analogs, enhancing its biological efficacy.
Comparative Analysis
To better contextualize the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Disodium Phosphate | Na₂HPO₄ | Common buffering agent with applications in food and pharmaceuticals |
| 4-Amino-Pyrimidine | C₄H₄N₄ | Basic structure lacking phosphate functionality |
| Nucleotide Analogues | Varies | Involved in cellular metabolism but may not have similar buffering properties |
This table highlights the unique functionalities of this compound as both a phosphate buffer and a potential bioactive compound due to its pyrimidine structure.
Case Studies and Research Findings
Recent studies have provided insights into the biological implications of this compound:
- Bacteriostatic Effects:
- Cellular Impact:
- Cancer Research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
